1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide
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Overview
Description
1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide is a compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying cellular processes and signaling pathways due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood-brain barrier .
Result of Action
Indole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activities of indole derivatives suggest that they may be influenced by various environmental factors .
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide typically involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by sulfonation. The reaction conditions often include the use of palladium(II) acetate as a catalyst and triethylamine as a base, with the reaction carried out under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamides to amines.
Comparison with Similar Compounds
Similar compounds to 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide include:
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Clocinizine and Chlorcyclizine: Antihistamines with similar indole structures.
Compared to these compounds, this compound stands out due to its unique sulfonamide group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-12-7-5-11(6-8-12)9-18-10-15(21(17,19)20)13-3-1-2-4-14(13)18/h1-8,10H,9H2,(H2,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBONMCJPEIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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